3-amino-N-[3-(benzenesulfonylmethyl)phenyl]pyrazine-2-carboxamide
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Overview
Description
3-amino-N-[3-(benzenesulfonylmethyl)phenyl]pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, which includes a pyrazine ring and a benzenesulfonylmethyl group, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-[3-(benzenesulfonylmethyl)phenyl]pyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine.
Introduction of the Benzenesulfonylmethyl Group: This step involves the sulfonylation of the pyrazine derivative using benzenesulfonyl chloride in the presence of a base like triethylamine.
Amidation Reaction: The final step is the formation of the carboxamide group through the reaction of the sulfonylated pyrazine with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Sulfide or thiol derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
3-amino-N-[3-(benzenesulfonylmethyl)phenyl]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-amino-N-[3-(benzenesulfonylmethyl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.
Pathways Involved: It may inhibit key pathways in microbial or cancer cell metabolism, leading to cell death or growth inhibition.
Comparison with Similar Compounds
- 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
Comparison:
- Unique Structure: The presence of the benzenesulfonylmethyl group in 3-amino-N-[3-(benzenesulfonylmethyl)phenyl]pyrazine-2-carboxamide distinguishes it from other pyrazine derivatives.
- Biological Activity: This compound exhibits a unique spectrum of biological activities, including potent antimicrobial and anticancer properties, which may not be present in similar compounds.
- Synthetic Accessibility: The synthetic routes for this compound are well-established, making it more accessible for research and industrial applications compared to some other derivatives.
Properties
IUPAC Name |
3-amino-N-[3-(benzenesulfonylmethyl)phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c19-17-16(20-9-10-21-17)18(23)22-14-6-4-5-13(11-14)12-26(24,25)15-7-2-1-3-8-15/h1-11H,12H2,(H2,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKHZXGJSIUHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)NC(=O)C3=NC=CN=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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